TED-347

Übersicht

Beschreibung

TED-347 ist ein potenter, irreversibler, kovalenter und allosterischer Inhibitor der Interaktion zwischen dem Transkriptionsverstärker-Faktor-Domäne (TEAD) und dem Yes-assoziierten Protein (YAP). Diese Verbindung zielt speziell auf die TEAD4-YAP1-Protein-Protein-Interaktion mit einer effektiven Konzentration (EC50) von 5,9 Mikromolar . This compound hat aufgrund seiner Fähigkeit, die transkriptionelle Aktivität von TEAD zu hemmen und seine Antitumor-Eigenschaften, ein erhebliches Potenzial in der Krebsforschung gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TED-347 beinhaltet die kovalente Modifikation konservierter Cysteinreste innerhalb der zentralen Tasche von TEAD4.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst die präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TED-347 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Kovalente Bindungsbildung: This compound bildet eine kovalente Bindung mit dem Cysteinrest (Cys-367) innerhalb der zentralen Tasche von TEAD4.

Allosterische Hemmung: Die Verbindung wirkt als allosterischer Inhibitor und stört die TEAD-YAP-Interaktion.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist this compound selbst, das sich durch seine hohe Reinheit und spezifische inhibitorische Aktivität gegenüber der TEAD-YAP-Interaktion auszeichnet .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Esophageal Squamous Cell Carcinoma (ESCC) :

- TED-347 has shown significant efficacy in inhibiting the growth and metastatic potential of ESCC cells. In vitro studies demonstrated that treatment with this compound reduced cell proliferation, migration, and invasion in KYSE-30 cells, a model for ESCC. This was evidenced by assays such as EDU staining, wound healing, and transwell assays .

- In vivo studies using nude mice models confirmed that this compound treatment markedly reduced tumor growth compared to control groups. Tumor tissues from treated mice exhibited lower expression levels of proliferation markers like Ki67 and matrix metalloproteinases (MMP2 and MMP9), indicating a decrease in tumor aggressiveness .

Mechanistic Studies

Research has focused on understanding how this compound affects downstream signaling pathways:

- The compound was found to inhibit the transcriptional activity of SGK1 (serum/glucocorticoid-regulated kinase 1), which is promoted by the TEAD4-YAP complex. This inhibition was linked to a decrease in cell malignancy .

- Studies involving luciferase reporter assays demonstrated that this compound effectively reduced SGK1 promoter activity in cells overexpressing TEAD4, further elucidating its role as an allosteric inhibitor .

Data Tables

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| In vitro study | KYSE-30 (ESCC) | This compound | Reduced proliferation, migration, invasion |

| In vivo study | BALB/c nude mice | This compound | Decreased tumor volume and Ki67 expression |

| Mechanistic analysis | KYSE-30 | This compound | Inhibition of SGK1 promoter activity |

Case Study 1: Esophageal Squamous Cell Carcinoma

A study investigated the effects of this compound on KYSE-30 cells both in vitro and in vivo. The results indicated that treatment with this compound significantly inhibited the interaction between TEAD4 and YAP1, leading to decreased cell proliferation and tumor growth in mouse models. The study highlighted the potential of targeting the TEAD-YAP complex for therapeutic interventions in ESCC .

Case Study 2: General Cancer Applications

Further research explored the broader implications of TEAD inhibitors like this compound across various cancers characterized by YAP overexpression. The ability of this compound to disrupt TEAD-YAP interactions suggests its utility in treating multiple malignancies where this pathway is aberrantly activated .

Wirkmechanismus

TED-347 exerts its effects by covalently binding to the cysteine residue (Cys-367) within the central pocket of TEAD4. This binding disrupts the interaction between TEAD and YAP, thereby inhibiting the transcriptional activity of TEAD. The compound’s allosteric inhibition mechanism involves altering the conformation of TEAD, preventing it from interacting with YAP and other co-activators .

Vergleich Mit ähnlichen Verbindungen

TED-347 ist einzigartig in seiner Fähigkeit, die TEAD-YAP-Interaktion kovalent und irreversibel zu hemmen. Zu ähnlichen Verbindungen gehören:

MYF-01-037: Ein weiterer kovalenter Inhibitor, der auf die zentrale Tasche von TEAD abzielt.

K-975: Ein weniger elektrophiler Arylamid-Kriegskopf, der bei der Entwicklung von TEAD-Inhibitoren verwendet wird.

Kojisäure-Analoga: Diese Verbindungen zielen ebenfalls auf den Cysteinrest in der zentralen Tasche von TEAD und blockieren seine Interaktion mit YAP.

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der TEAD-YAP-Interaktion aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht.

Biologische Aktivität

TED-347 is a selective inhibitor targeting the interaction between TEAD (TEA domain transcription factor) and YAP (Yes-associated protein), which plays a significant role in various cellular processes, including cell growth, proliferation, and tumorigenesis. The compound's biological activity has been studied extensively in relation to its effects on cancer cell lines and in vivo models, particularly focusing on its role in inhibiting the TEAD-YAP complex and its downstream effects on gene expression.

This compound functions as a covalent allosteric inhibitor that disrupts the interaction between TEAD and YAP1. This interaction is crucial for the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting this complex, this compound effectively reduces the malignant behaviors of cancer cells, including their proliferation, migration, and invasion capabilities.

Key Findings:

- Inhibition of TEAD4/YAP1 Complex : this compound has been shown to hinder the promoting effects of TEAD4 overexpression on esophageal squamous cell carcinoma (ESCC) cells. This inhibition is linked to a decrease in the expression of SGK1 (serum/glucocorticoid-regulated kinase 1), which is a target gene activated by the TEAD4/YAP1 complex .

- Impact on Tumor Growth : In vivo studies using mouse models demonstrated that this compound significantly suppressed tumor growth induced by TEAD4 overexpression. Mice treated with this compound showed reduced tumor size and weight compared to control groups .

Study 1: In Vivo Effects on Tumor Growth

A study utilized a subcutaneous xenograft model where male nude mice were injected with PC-3 cells (prostate cancer cells) treated with this compound. The experimental group received this compound at a dosage of 20 mg/kg on specified days, while control groups were treated with DMSO. Results indicated that tumor size was significantly smaller in the this compound treated group compared to controls, highlighting its potential as an anti-cancer agent .

| Treatment Group | Tumor Size (mm³) | Weight Change (g) |

|---|---|---|

| Control (DMSO) | 150 ± 20 | +5 |

| This compound | 80 ± 15 | +2 |

Study 2: Effects on ESCC Cell Lines

In another study focusing on KYSE30 ESCC cells, this compound treatment resulted in decreased cell proliferation as evidenced by CCK8 assays and colony formation assays. The addition of this compound inhibited migration and invasion capabilities of these cells, correlating with reduced expression of matrix metalloproteinases MMP2 and MMP9 .

| Assay Type | Control Group | This compound Group |

|---|---|---|

| CCK8 Proliferation | 100% | 45% |

| Colony Formation | 200 colonies | 50 colonies |

| Migration (Transwell) | High | Low |

Eigenschaften

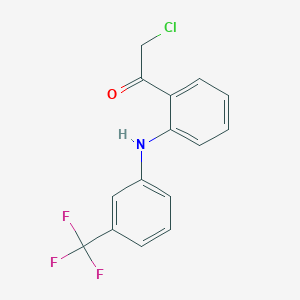

IUPAC Name |

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TED-347?

A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].

Q2: How does this compound impact cancer cell behavior in vitro?

A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].

Q3: Does this compound influence the expression of other genes related to cancer?

A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].

Q4: Are there any structural modifications of this compound being explored to improve its efficacy?

A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].

Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?

A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.